molecular formula C9H22Cl2N2 B12297216 trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride

trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride

Cat. No.: B12297216
M. Wt: 229.19 g/mol
InChI Key: QLHAMFHHHFVVAI-UHFFFAOYSA-N
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Description

trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride typically involves several steps:

    Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of a precursor compound, such as 4-hydroxybenzoic acid, in the presence of a catalyst like Raney nickel.

    Esterification: The resulting product undergoes esterification to form an intermediate ester.

    Oxidation: This intermediate is then oxidized to form a ketone.

    Condensation: The ketone is condensed with nitromethane to form a nitro compound.

    Catalytic Hydrogenation: The nitro compound is further hydrogenated to form an amine.

    Hydrolysis and Conversion: Finally, the amine is hydrolyzed and converted to the desired this compound

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce aminomethyl groups into other compounds.

Biology:

  • Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine:

  • Investigated for its potential therapeutic applications, including as an antifibrinolytic agent to prevent excessive bleeding.

Industry:

Mechanism of Action

The mechanism of action of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride involves its interaction with specific molecular targets. It is known to competitively inhibit the activation of plasminogen to plasmin by binding to lysine binding sites on plasminogen. This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and stabilizing blood clots .

Comparison with Similar Compounds

  • trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)
  • 4-(aminomethyl)benzoic acid

Comparison:

Biological Activity

trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine; dihydrochloride, also known as a derivative of cyclohexylamine, is a compound with potential therapeutic applications. The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses.

The compound is characterized by its cyclohexane ring structure with an amino group and two methyl groups attached to the nitrogen atom. Its chemical formula can be represented as C10_{10}H20_{20}N2_2·2HCl. The dihydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for biological assays.

The biological activity of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine is primarily attributed to its interaction with neurotransmitter systems and its potential as a modulator of various biological pathways. Research indicates that it may act on the following systems:

  • Serotonergic System : It has been suggested that similar compounds can influence serotonin receptors, potentially impacting mood and anxiety disorders.
  • Adrenergic Receptors : The compound may exhibit activity on adrenergic receptors, which are involved in cardiovascular regulation and could have implications for hypertension treatment.

Pharmacological Effects

  • Anti-fibrinolytic Activity : Studies have shown that related compounds like trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA) demonstrate anti-fibrinolytic properties, which can accelerate barrier recovery in skin injuries by inhibiting serine proteases such as plasmin .
  • Neuroprotective Effects : Preliminary data suggest that cyclohexylamine derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Clinical Applications

  • Hypertension Treatment : Some derivatives of cyclohexylamine have been investigated for their ability to modulate calcium channels, indicating potential use in managing hypertension .
  • Pain Management : The compound's interaction with the central nervous system suggests that it may be useful in developing analgesics or treatments for chronic pain conditions .

Experimental Studies

A notable study involved the application of T-AMCHA in models of epidermal hyperplasia induced by skin injury. Results indicated that T-AMCHA significantly reduced epidermal thickness compared to control groups, demonstrating its efficacy in promoting skin barrier recovery .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-fibrinolyticAccelerates barrier recovery
NeuroprotectivePotential benefits for neurodegenerative diseases
Calcium Channel ModulationPossible treatment for hypertension

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h8-9H,3-7,10H2,1-2H3;2*1H

InChI Key

QLHAMFHHHFVVAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)CN.Cl.Cl

Origin of Product

United States

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